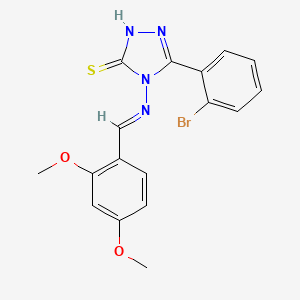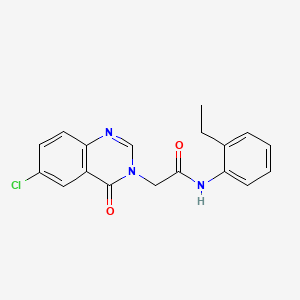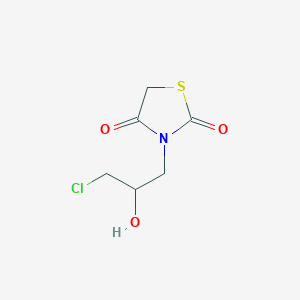
2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthoxy-6-(((4-(4-méthylbenzyl)-1-pipérazinyl)imino)méthyl)phénol est un composé organique synthétique connu pour sa structure chimique unique et ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un groupe méthoxy, d'un cycle pipérazine et d'un groupe phénol, ce qui en fait une molécule polyvalente pour la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 2-Méthoxy-6-(((4-(4-méthylbenzyl)-1-pipérazinyl)imino)méthyl)phénol implique généralement la condensation du 2-méthoxy-6-formylphénol avec la 4-(4-méthylbenzyl)pipérazine sous des conditions réactionnelles spécifiques. La réaction est généralement réalisée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et d'un catalyseur, tel que l'acide acétique, pour faciliter la formation de la liaison imine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus nécessiterait une optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Méthoxy-6-(((4-(4-méthylbenzyl)-1-pipérazinyl)imino)méthyl)phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : La liaison imine peut être réduite pour former des amines secondaires.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Réactifs tels que les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation de quinones.
Réduction : Formation d'amines secondaires.
Substitution : Formation de phénols ou de pipérazines substitués.
Applications De Recherche Scientifique
Le 2-Méthoxy-6-(((4-(4-méthylbenzyl)-1-pipérazinyl)imino)méthyl)phénol a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Exploité pour ses effets thérapeutiques potentiels, en particulier pour cibler des récepteurs ou des enzymes spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-Méthoxy-6-(((4-(4-méthylbenzyl)-1-pipérazinyl)imino)méthyl)phénol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut se lier aux récepteurs des œstrogènes, modulant leur activité et influençant diverses voies biologiques . La structure du composé lui permet d'interagir avec différentes enzymes et récepteurs, ce qui entraîne des effets biologiques divers.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, modulating their activity and influencing various biological pathways . The compound’s structure allows it to interact with different enzymes and receptors, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthoxy-6-(((4-(4-méthylphényl)imino)méthyl)phénol : Partage une structure de base similaire, mais ne possède pas le cycle pipérazine.
2-Méthoxy-6-(((4-(4-méthylbenzyl)imino)méthyl)phénol : Structure similaire, mais sans la substitution de la pipérazine.
Unicité
Le 2-Méthoxy-6-(((4-(4-méthylbenzyl)-1-pipérazinyl)imino)méthyl)phénol est unique en raison de la présence du cycle pipérazine, qui lui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle améliore son potentiel pour des applications diverses dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-methoxy-6-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-3-5-19(25-2)20(18)24/h3-9,14,24H,10-13,15H2,1-2H3/b21-14+ |
Clé InChI |
JLYYXAWEYZAXRF-KGENOOAVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973656.png)
![7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11973662.png)

![2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973670.png)
![Isobutyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973671.png)
![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)



![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973723.png)
